molecular formula C7H9NO B2701552 (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one CAS No. 2377005-08-6

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one

Cat. No.: B2701552
CAS No.: 2377005-08-6
M. Wt: 123.155
InChI Key: QLLWFAQIJNZQQL-BGPJRJDNSA-N
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Description

(1S,2S,4R,5R)-6-Azatricyclo[32102,4]octan-7-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.2.1.02,4]octane: A structurally similar compound with different functional groups.

    6-Azabicyclo[3.2.1]octane: Another related compound with a similar core structure but lacking the tricyclic arrangement.

Uniqueness

(1S,2S,4R,5R)-6-Azatricyclo[32102,4]octan-7-one is unique due to its specific stereochemistry and tricyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,2S,4R,5R)-6-azatricyclo[3.2.1.02,4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)/t3-,4+,5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWFAQIJNZQQL-BGPJRJDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3CC2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H]3C[C@@H]2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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